The Tripartite Significance of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS 29183-14-0): A Comprehensive Guide to its Synthesis, Metabolism, and Analytical Profiling
The Tripartite Significance of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS 29183-14-0): A Comprehensive Guide to its Synthesis, Metabolism, and Analytical Profiling
Executive Summary
As a Senior Application Scientist navigating the intersection of pharmaceutical development and environmental toxicology, I frequently encounter compounds that transcend a single discipline. N-(2,6-Dimethylphenyl)-2-hydroxyacetamide (CAS 29183-14-0) is a quintessential example. Widely known by its synonyms—2',6'-Glycoloxylidide , CVT-2535 , and CGA37734 —this molecule serves as a critical node in three distinct domains:
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Cardiology: A major metabolite and synthetic impurity of the anti-anginal drug Ranolazine[1].
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Anesthesiology: A downstream degradation product and impurity (Impurity 34) of the local anesthetic Lidocaine[2].
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Agrochemical Science: A persistent environmental transformation product of the fungicide Metalaxyl-M[3].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways of formation, de novo synthesis protocols, and advanced analytical workflows for its quantification.
Physicochemical Profiling & Structural Elucidation
The structural resilience of N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is dictated by the steric hindrance provided by the two ortho-methyl groups on the phenyl ring. This steric shielding protects the amide bond from rapid enzymatic or environmental hydrolysis, explaining its persistence as a terminal metabolite in human plasma and a stable degradant in soil microbiomes[4].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-hydroxyacetamide |
| CAS Registry Number | 29183-14-0 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Exact Mass | 179.0946 Da |
| Physical State | Crystalline Solid |
| Key Synonyms | 2',6'-Glycoloxylidide; Ranolazine Impurity M; Lidocaine Impurity 34; CGA37734 |
Mechanistic Pathways of Formation
Understanding the origin of this compound requires mapping its precursor pathways. In human pharmacokinetics, it emerges from the cytochrome P450-mediated metabolism of both Ranolazine and Lidocaine. In environmental matrices, it is generated via microbial degradation of Metalaxyl-M[3].
Metabolic convergence of Ranolazine and Lidocaine yielding 2',6'-glycoloxylidide.
Environmental degradation pathway of Metalaxyl-M to the persistent metabolite CGA37734.
De Novo Synthesis & Reference Standard Generation
To utilize this compound as an analytical reference standard for [5], it must be synthesized with >98% purity. The following protocol details a highly controlled, three-step synthetic route designed to prevent the cleavage of the sterically hindered amide bond.
Protocol 1: Three-Step Synthesis of 2',6'-Glycoloxylidide
Step 1: N-Acylation
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Procedure: Dissolve 1.0 equivalent of 2,6-dimethylaniline in anhydrous dichloromethane (DCM). Add 2.0 equivalents of anhydrous potassium carbonate ( K2CO3 ). Cool to 0°C. Dropwise, add 1.1 equivalents of chloroacetyl chloride. Stir for 2 hours, allowing the reaction to reach room temperature.
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Mechanistic Rationale: K2CO3 acts as an insoluble acid scavenger. By neutralizing the generated HCl, it prevents the protonation of the aniline precursor, maintaining its nucleophilicity without introducing water that could hydrolyze the acyl chloride.
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Product: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
Step 2: Acetoxylation (Nucleophilic Substitution)
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Procedure: Isolate the intermediate and dissolve it in N,N-Dimethylformamide (DMF). Add 3.0 equivalents of sodium acetate. Heat to 80°C for 4 hours.
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Mechanistic Rationale: Direct attack with a strong base like NaOH to form the alcohol directly is heavily discouraged, as the high pH will drive the hydrolysis of the amide bond back to 2,6-dimethylaniline. Acetate acts as a "softer" nucleophile. DMF, a polar aprotic solvent, selectively solvates the Na+ cation, leaving the acetate anion highly reactive for the SN2 displacement of the chloride.
Step 3: Mild Methanolysis
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Procedure: Extract the acetoxylated intermediate and dissolve in methanol. Add a catalytic amount (0.1 eq) of K2CO3 . Stir at room temperature for 3 hours.
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Mechanistic Rationale: This mild transesterification cleaves the acetate ester to yield the final alpha-hydroxy amide without risking the integrity of the core amide bond.
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System Suitability & Self-Validation: Run an aliquot on TLC (Hexane:EtOAc 1:1). The complete disappearance of the higher-Rf acetate intermediate validates the deprotection. Confirm the final structure via 1H -NMR (look for the distinct singlet of the alpha-protons at ~4.2 ppm shifting upfield upon ester cleavage).
Advanced Analytical Workflows (LC-HRMS/MS)
Whether screening for [6] or quantifying Ranolazine impurities in pharmaceutical batches, High-Resolution Mass Spectrometry (HRMS) is the gold standard.
Protocol 2: LC-HRMS/MS Quantification in Complex Matrices
Step 1: Sample Preparation (Self-Validating Extraction)
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Procedure: For biological matrices (plasma), utilize protein precipitation with cold acetonitrile (1:3 v/v). For environmental matrices (soil), utilize a modified QuEChERS extraction.
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System Suitability & Self-Validation: Spike the raw matrix with a stable isotope-labeled internal standard (e.g., Ranolazine-d3 or a custom synthesized 13C -labeled 2',6'-glycoloxylidide) prior to extraction. An absolute recovery of 85–115% for the internal standard validates the extraction efficiency and accounts for matrix ion suppression.
Step 2: Chromatographic Separation
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Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
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Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
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Mechanistic Rationale: The acidic mobile phase ensures that the amide nitrogen remains fully protonated during electrospray ionization (ESI), drastically improving the signal-to-noise ratio. The C18 stationary phase provides excellent retention for the hydrophobic 2,6-dimethylphenyl moiety.
Step 3: HRMS Detection Parameters
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Ionization: ESI in Positive Mode ( ESI+ ).
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Precursor Ion: Monitor the exact mass [M+H]+=180.1019 Da.
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Product Ion (MS/MS): Apply a collision energy of 20-25 eV. The primary diagnostic fragment is m/z122.0964 , corresponding to the 2,6-dimethylaniline cation formed by the cleavage of the amide bond.
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Mechanistic Rationale: Utilizing an Orbitrap or Q-TOF mass spectrometer allows for a mass extraction window of < 5 ppm. This high mass accuracy is non-negotiable when distinguishing CAS 29183-14-0 from isobaric endogenous lipids in plasma or humic acids in soil[7].
Conclusion & Future Perspectives
N-(2,6-Dimethylphenyl)-2-hydroxyacetamide is far more than a mere synthetic byproduct; it is a critical biomarker of metabolic and environmental degradation. By applying rigorous, self-validating synthetic protocols and high-resolution analytical techniques, researchers can ensure the highest standards of safety and efficacy in drug development, while simultaneously tracking the ecological footprint of modern agrochemicals.
References
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PubChem . "2',6'-Glycoloxylidide | C10H13NO2 | CID 14480057". National Institutes of Health. URL:[Link]
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Veeprho Pharmaceuticals . "Ranolazine Impurities and Related Compound". Veeprho Catalog. URL:[Link]
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United States Environmental Protection Agency (EPA) . "Reregistration Eligibility Decision (RED) for Metalaxyl". EPA Pesticide Archives. URL:[Link]
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OSPAR Commission . "The CONnECT Study - OSPAR - Assessments". OSPAR Marine Environment Publications. URL:[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 29183-14-0 | Lidocaine Impurity 34 - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
- 3. Metalaxyl-M (Ref: CGA 329351) [sitem.herts.ac.uk]
- 4. 2',6'-Glycoloxylidide | C10H13NO2 | CID 14480057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. The CONnECT Study [oap.ospar.org]
